![molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2](/img/structure/B1320324.png)

9H-Pyrido[3,4-b]indole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

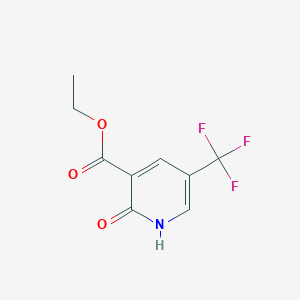

The compound 9H-Pyrido[3,4-b]indole-3-carbonitrile is a derivative of the pyridoindole family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyridoindole core with a carbonitrile group attached to it. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyridoindole derivatives, such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds, has been achieved through a novel multicomponent approach. This method involves a one-pot cyclocondensation reaction using substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid catalyst . This synthesis route is notable for its efficiency and the ability to introduce various aryl groups into the pyridoindole framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, provides insight into the spatial arrangement of the pyridoindole system. In this compound, the indole and central pyrrole rings are inclined at a specific angle, and the carbonitrile group is almost coplanar with the pyrrole ring . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can influence their pharmacological properties.

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carbonitrile, the synthesis and structural analyses suggest that the carbonitrile group could be a reactive site for further chemical modifications. The presence of the carbonitrile group adjacent to the pyrrole ring may also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure. For instance, the crystal structure of the related compound mentioned earlier reveals the presence of N—H⋯N hydrogen bonds and π–π interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions can affect the compound's solubility, melting point, and other physical properties. The dihedral angles between the rings and the planarity of the carbonitrile group are also important factors that can impact the chemical properties and reactivity of these compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

9H-Pyrido[3,4-b]indole-3-carbonitrile derivatives are significant in chemical synthesis and structure analysis. Murakami et al. (2010) highlighted the synthesis of mutagenic compounds like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole from non-mutagenic compounds through a process involving nitrogen substitution. This compound has been implicated in mutagenic activities, demonstrating the significance of structural variations in chemical properties and biological activities (Murakami et al., 2010). Similarly, Meesala et al. (2014) discussed an efficient synthesis method for 9-phenyl-9H-pyrido[3,4-b]indole derivatives and analyzed their crystal structure, indicating the compound's relevance in structural chemistry and material science (Meesala et al., 2014).

Analytical Methodologies and Detection

The compound and its derivatives are also crucial in analytical methodologies, particularly in the detection and quantification of certain compounds in foodstuff. Andrés et al. (2010) and Crotti et al. (2010) detailed novel methodologies for the separation, quantification, and detection of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in meat samples and foodstuff, respectively. These studies underscore the role of 9H-pyrido[3,4-b]indole-3-carbonitrile derivatives in enhancing food safety and understanding dietary risk factors (de Andrés et al., 2010); (Crotti et al., 2010).

Pharmaceutical Research and Drug Development

In pharmaceutical research and drug development, Choudhary et al. (2011) synthesized derivatives of 9H-pyrido[3,4-b]indole-3-carbonitrile with potential antidiabetic properties, highlighting the compound's potential in developing new therapeutic agents (Choudhary et al., 2011).

Corrosion Inhibition

Lebrini et al. (2010, 2013) investigated the role of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for steel, revealing the compound's practical applications in industrial maintenance and protection (Lebrini et al., 2010); (Lebrini et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole-3-carbonitrile is the cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

9H-Pyrido[3,4-b]indole-3-carbonitrile acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .

Biochemical Pathways

The compound’s action affects the metabolic pathways mediated by CYP enzymes . By inhibiting these enzymes, it can reduce the metabolism of certain substances, such as heterocyclic amines .

Pharmacokinetics

Given its solubility in organic solvents and insolubility in water , it may have limited bioavailability

Result of Action

The inhibition of CYP enzymes by 9H-Pyrido[3,4-b]indole-3-carbonitrile can lead to a reduction in the metabolism of certain substances . This can potentially alter their biological effects. For example, it has been shown to reduce the mutagenicities of certain heterocyclic amines .

Action Environment

The action of 9H-Pyrido[3,4-b]indole-3-carbonitrile can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments

Eigenschaften

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDZJANGRBUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602000 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido[3,4-b]indole-3-carbonitrile | |

CAS RN |

83911-48-2 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)